molecular formula C10H9NO2 B570252 1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b CAS No. 122876-45-3

1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b

Cat. No.: B570252
CAS No.: 122876-45-3
M. Wt: 175.187
InChI Key: SBDFEBLYKAQBLF-UHFFFAOYSA-N
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Description

1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b is a complex organic compound with a unique structure that includes an epoxy group, a dicyclopropylindene core, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b involves its interaction with molecular targets through its functional groups. The epoxy group can form covalent bonds with nucleophiles, while the carbonitrile group can participate in various chemical reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b is unique due to its combination of an epoxy group, a dicyclopropylindene core, and a carbonitrile group. This structural complexity provides it with distinct chemical properties and reactivity, setting it apart from simpler analogues like indane-1,3-dione and indanone.

Properties

CAS No.

122876-45-3

Molecular Formula

C10H9NO2

Molecular Weight

175.187

InChI

InChI=1S/C10H9NO2/c11-1-10-5-2-3-4(2)9(10)13-8(3)7(12)6(5)10/h2-9,12H

InChI Key

SBDFEBLYKAQBLF-UHFFFAOYSA-N

SMILES

C(#N)C12C3C1C(C4C5C3C5C2O4)O

Synonyms

1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b-bta-,2-alpha-,3-bta-,3a-bta-,3b-bta-,3c-bta-,3d-bta-)-(9CI)

Origin of Product

United States

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